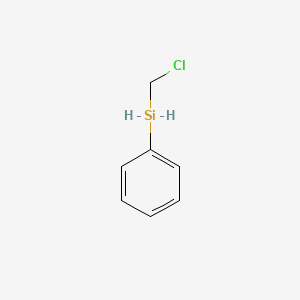
Chloromethyl(phenyl)silane
Vue d'ensemble
Description
Chloromethyl(phenyl)silane is a useful research compound. Its molecular formula is C7H9ClSi and its molecular weight is 156.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloromethyl(phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl(phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
High-Temperature Proton Exchange Membranes : Chloromethyl(phenyl)silane derivatives are used in fabricating high-temperature proton exchange membranes. This application is significant in fuel cell technology, where such membranes demonstrate superior acid doping levels, high conductivity, and excellent mechanical strength (Yang et al., 2017).
Electrolytes for Lithium-Ion Batteries : Phenyl tris-2-methoxydiethoxy silane (PTMS), a derivative of chloromethyl(phenyl)silane, is explored as an additive in electrolytes for lithium-ion batteries. This additive helps suppress co-intercalation in graphite anodes, enhancing the battery's performance (Xia et al., 2008).
Metal-Catalyzed Hydrofunctionalization Reactions : Isopropoxy(phenyl)silane, a chloromethyl(phenyl)silane variant, has been identified as an efficient reductant in metal-catalyzed radical hydrofunctionalization reactions. This application is significant in organic synthesis (Obradors et al., 2016).
Synthesis of Complex Molecules : Derivatives of chloromethyl(phenyl)silane, such as tetrakis[(4-chloromethyl)phenyl]silane, are used as precursors in the construction of complex molecules with tetrahedral geometries. This is important for molecular and supramolecular design and construction (Fournier et al., 2003).
Synthetic Organosilicon Chemistry : Multifunctional chloromethylsilanes are synthesized for applications in synthetic organosilicon chemistry. These compounds are essential for developing new materials with unique properties (Daiß et al., 2004).
Silicone Elastomer Crosslinkers : Chloromethyl(phenyl)silane derivatives are utilized as crosslinkers in silicone elastomers. The crosslinking process, triggered by air moisture, leads to the formation of three-dimensional networks, influencing the elastomer's properties (Pujol & Prébet, 2003).
Light Emitting Diode (LED) Encapsulation : Phenyl-siloxane hybrid materials derived from chloromethyl(phenyl)silane are investigated for LED encapsulation. These materials demonstrate high optical transparency and thermal resistance, making them suitable for high-performance LED applications (Bae et al., 2013).
Propriétés
IUPAC Name |
chloromethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMBGPPYKWWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl(phenyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



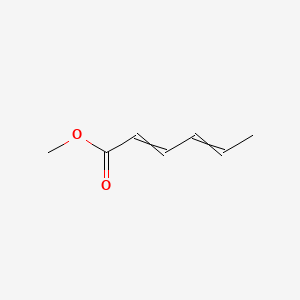
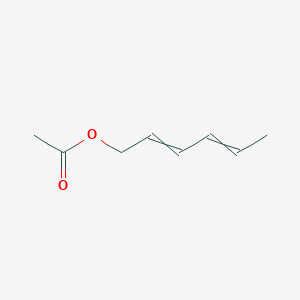

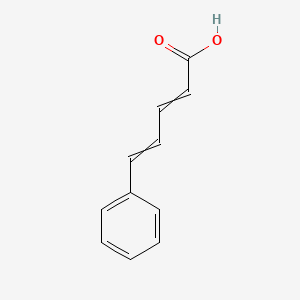
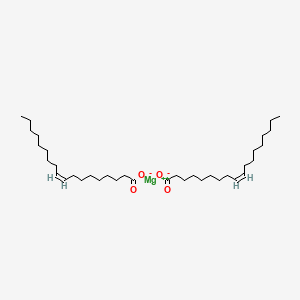

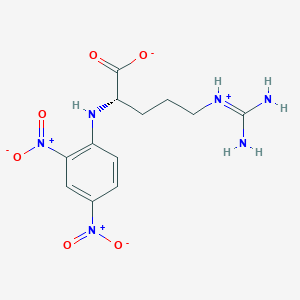
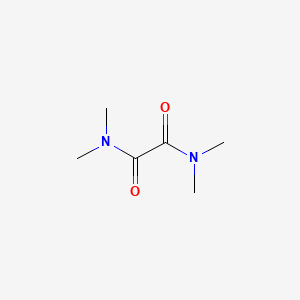
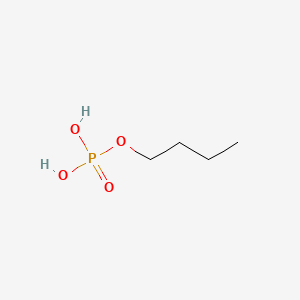
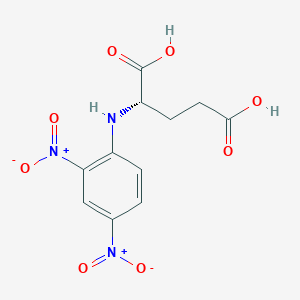
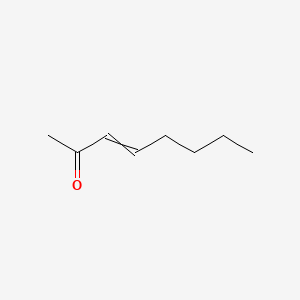
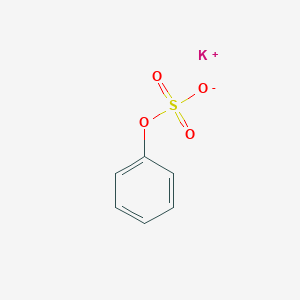

![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)